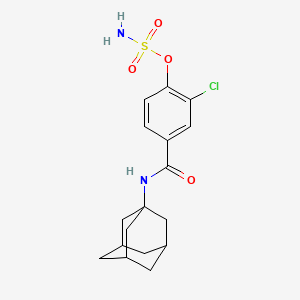

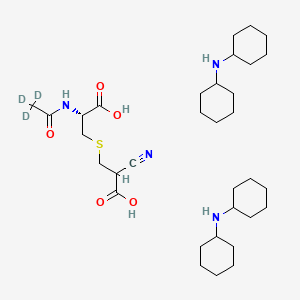

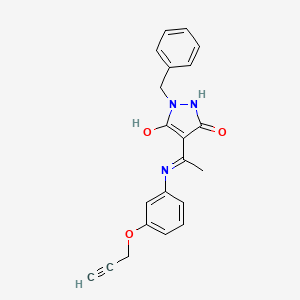

(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto "(2R,4R,5R)-2-(6-amino-2-metoxipurin-9-il)-5-(hidroximetil)oxolano-3,4-diol" es un análogo de nucleósido, que es un tipo de molécula que se asemeja a los bloques de construcción del ADN y el ARN. Los análogos de nucleósidos se utilizan a menudo en la investigación médica y el tratamiento, particularmente en las terapias antivirales y anticancerígenas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de análogos de nucleósidos generalmente implica el acoplamiento de una base de purina o pirimidina con una parte de azúcar. Las condiciones de reacción a menudo requieren el uso de grupos protectores para evitar reacciones no deseadas en sitios específicos de la molécula. Los reactivos comunes incluyen fosforamiditos y varios catalizadores para facilitar la reacción de acoplamiento.

Métodos de producción industrial

La producción industrial de análogos de nucleósidos implica la síntesis química a gran escala utilizando sintetizadores automatizados. Estas máquinas pueden realizar múltiples pasos en el proceso de síntesis, incluida la desprotección y purificación, para producir compuestos de alta pureza adecuados para uso farmacéutico.

Análisis De Reacciones Químicas

Tipos de reacciones

Los análogos de nucleósidos pueden sufrir varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.

Reducción: Reducción de cetonas o aldehídos a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales con otros grupos, como halógenos o grupos alquilo.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃).

Reducción: Reactivos como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).

Sustitución: Reactivos como agentes halogenantes (p. ej., N-bromosuccinimida) o agentes alquilantes (p. ej., yoduro de metilo).

Productos principales

Los productos principales de estas reacciones dependen de los grupos funcionales específicos presentes en el análogo de nucleósido. Por ejemplo, la oxidación de un grupo hidroxilo puede producir una cetona, mientras que la sustitución de un grupo hidroxilo por un halógeno puede producir un nucleósido halogenado.

Aplicaciones Científicas De Investigación

Los análogos de nucleósidos tienen una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizados como bloques de construcción en la síntesis de moléculas más complejas.

Biología: Estudiados por sus interacciones con enzimas y ácidos nucleicos.

Medicina: Utilizados como agentes antivirales y anticancerígenos debido a su capacidad para interferir con la síntesis de ADN y ARN.

Industria: Empleados en la producción de productos farmacéuticos y reactivos de diagnóstico.

Mecanismo De Acción

El mecanismo de acción de los análogos de nucleósidos generalmente involucra su incorporación al ADN o ARN durante la replicación o transcripción. Esta incorporación puede conducir a la terminación de la cadena o la introducción de mutaciones, inhibiendo así el crecimiento de virus o células cancerosas. Los objetivos moleculares a menudo incluyen polimerasas virales o enzimas celulares involucradas en el metabolismo de los ácidos nucleicos.

Comparación Con Compuestos Similares

Compuestos similares

Aciclovir: Un análogo de nucleósido antiviral utilizado para tratar infecciones por herpes.

Zidovudina: Un análogo de nucleósido antirretroviral utilizado para tratar el VIH/SIDA.

Gemcitabina: Un análogo de nucleósido utilizado en quimioterapia para diversos cánceres.

Singularidad

La singularidad de un análogo de nucleósido radica en su estructura específica, que determina su afinidad por enzimas particulares y su capacidad para incorporarse a los ácidos nucleicos. La presencia de grupos funcionales únicos puede mejorar su eficacia y reducir su toxicidad en comparación con otros compuestos similares.

Propiedades

Fórmula molecular |

C11H15N5O5 |

|---|---|

Peso molecular |

297.27 g/mol |

Nombre IUPAC |

(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1 |

Clave InChI |

AJACDNCVEGIBNA-PKJMTWSGSA-N |

SMILES isomérico |

COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)N |

SMILES canónico |

COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

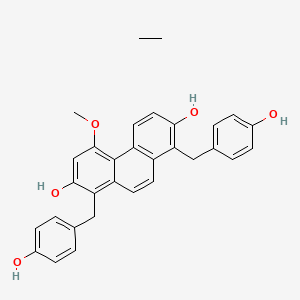

![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)

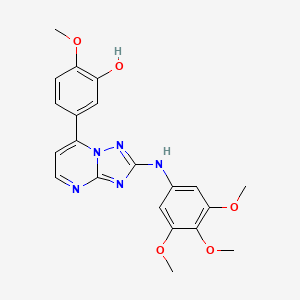

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)

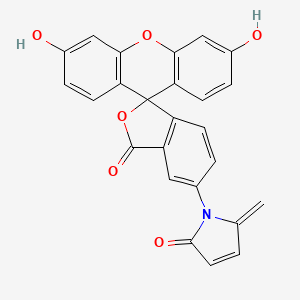

![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)